2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
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Description
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTA and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Techniques: The compound has been involved in novel synthesis methods for convulsants with unique ring systems, like dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione, through rearrangement reactions and using reagents like Lawesson's (Kawamura & Casida, 1990).
- Bicyclic β-Lactam Synthesis: It's used in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, important in drug design (Mollet, D’hooghe, & Kimpe, 2012).
- Photochemical Synthesis for Drug Discovery: The compound is involved in photochemical synthesis techniques to create advanced building blocks for drug discovery, like 2-azabicyclo[3.2.0]heptanes (Druzhenko et al., 2018).
Applications in Medicinal Chemistry
- Glutamic Acid Analogues: Its derivatives have been used in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, for creating glutamic acid analogues (Hart & Rapoport, 1999).
- Antibacterial Agents: Derivatives of the compound have shown significant antibacterial activities, particularly against gram-positive bacteria (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
properties
IUPAC Name |
2-benzylsulfanyl-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAWYWXFNCCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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